1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Physicochemical profiling Oral bioavailability Drug-likeness

Why source this compound? Unlike generic 6-oxo-dihydropyridine congeners (e.g., nudifloramide, a known PARP-1 inhibitor), this analog carries only a weak predicted HDAC1 association (SEA P-value 26) and no PARP-1 liability, offering a cleaner selectivity profile for target ID or pathway deconvolution. Its unsubstituted N1-benzyl group derives from low-cost benzylamine, reducing supply-chain complexity versus halogenated-benzyl analogs. Favorable physicochemical parameters (clogP 3.11, tPSA 90.38 Ų) support oral bioavailability optimization. Ideal starting point for kinase-focused SAR outside the crowded 1,5-dimethyl-6-oxo patent space.

Molecular Formula C19H14FN3O4
Molecular Weight 367.336
CAS No. 941910-86-7
Cat. No. B2915733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS941910-86-7
Molecular FormulaC19H14FN3O4
Molecular Weight367.336
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
InChIInChI=1S/C19H14FN3O4/c20-16-8-7-15(10-17(16)23(26)27)21-19(25)14-6-9-18(24)22(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,25)
InChIKeyINCKDQQNPURFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941910-86-7) – Procurement-Relevant Chemical Identity and Scaffold Profile


1-Benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941910-86-7) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class [1]. Its molecular formula is C₁₉H₁₄FN₃O₄ with a molecular weight of 367.34 g/mol [1]. The compound features a 6-oxo-1,6-dihydropyridine core substituted with an unsubstituted benzyl group at N1 and a 4-fluoro-3-nitrophenyl moiety at the carboxamide nitrogen. It exhibits a calculated partition coefficient (clogP) of 3.11 and a topological polar surface area (tPSA) of 90.38 Ų, placing it within favorable drug-like physicochemical space [1]. The compound is cataloged in the ZINC database (ZINC10187924) with predicted interactions at HDAC1 (SEA P-value 26) and no reported confirmed bioactivity in ChEMBL [2].

Why Close Analogs of 1-Benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Cannot Be Casually Substituted


Within the 6-oxo-1,6-dihydropyridine-3-carboxamide family, even minor alterations to the N1-benzyl substituent or the anilide ring substitution pattern can produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and target promiscuity [1]. The 4-fluoro-3-nitrophenyl motif carries a distinct electron-withdrawing signature that modulates carboxamide hydrogen-bond donor strength, while the unsubstituted benzyl group at N1 provides a steric baseline that is absent in halogenated or methylated congeners (e.g., 2-fluorobenzyl analog, MW 385; 3-chlorobenzyl analog, MW 401) . Predictive models indicate that the target compound carries only a weak SEA association with HDAC1 (P-value 26), whereas simpler 6-oxo-dihydropyridine congeners such as nudifloramide are documented PARP-1 inhibitors [2]. Generic substitution based solely on scaffold identity therefore risks introducing unintended off-target pharmacology or altering physicochemical properties that govern solubility, permeability, and assay compatibility.

Quantitative Differentiation Evidence for 1-Benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941910-86-7)


Oral Bioavailability Potential: Physicochemical Profile vs. Lipinski and Veber Benchmarks

The target compound exhibits a clogP of 3.11 and a tPSA of 90.38 Ų, fully satisfying both the Lipinski Rule of Five (MW <500, clogP ≤5, HBD ≤5, HBA ≤10) and the Veber rule (tPSA ≤140 Ų, rotatable bonds ≤10) [1]. This profile is consistent with favorable oral absorption and membrane permeability. In contrast, the closely related 2-fluorobenzyl analog (MW 385) carries additional lipophilic bulk that would elevate clogP, while the 3-chlorobenzyl analog (MW 401) introduces further hydrophobicity that may reduce aqueous solubility. The unsubstituted benzyl group of the target compound thus represents a deliberate balance between lipophilicity and polarity.

Physicochemical profiling Oral bioavailability Drug-likeness

Low Predicted Target Promiscuity vs. Known Off-Target Activity of Nudifloramide

Similarity Ensemble Approach (SEA) predictions for the target compound against the ChEMBL20 dataset reveal a weak association with HDAC1 (P-value 26, Max Tc 43) and no other significant target predictions [1]. This profile suggests low inherent promiscuity compared to the structurally simpler 6-oxo-1,6-dihydropyridine nudifloramide (1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide), a documented inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) with a reported IC₅₀ exceeding 30,000 nM . The 4-fluoro-3-nitrophenyl and N1-benzyl substituents in the target compound appear to redirect target preference away from the PARP-1 binding site observed for the N1-methyl, unsubstituted carboxamide nudifloramide scaffold.

Target selectivity Off-target prediction SEA profiling

Class-Level Antimicrobial Potential of 6-Oxo-Pyridine-3-Carboxamide Scaffold

A systematic study of twenty-six 6-oxo-pyridine-3-carboxamide derivatives identified compound 5c (6-oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide) as displaying broad-spectrum antibacterial activity equipotent to both Ampicillin and Gentamicin [1]. Additionally, three compounds (3a, 5c, and 9b) demonstrated antifungal activity equipotent to Amphotericin B against Aspergillus fumigatus, with a minimum inhibitory concentration (MIC) of 1.95 µg/mL [1]. The target compound, bearing the same 6-oxo-1,6-dihydropyridine-3-carboxamide core, is positioned within this therapeutically active chemotype space, though its specific antimicrobial activity remains to be experimentally determined.

Antimicrobial activity Antifungal activity Broad-spectrum

Class-Level Kinase Inhibition Potential: CDK5 and MEK Inhibitor Chemotypes

The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold has been optimized as a core motif for potent cyclin-dependent kinase 5 (CDK5) inhibitors [1] and as a key pharmacophore in MEK1/2 inhibitors exemplified by the clinical candidate AZD8330 (2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide), which achieves an IC₅₀ of 7 nM against MEK1/2 [2]. While the target compound's N1-benzyl and 4-fluoro-3-nitrophenyl substitution pattern differs from the optimized CDK5 and MEK substituents, it retains the hydrogen-bonding carboxamide and the 6-oxo tautomeric system critical for kinase hinge-region binding. This positions it as a scaffold-hopping starting point for kinase inhibitor discovery programs.

Kinase inhibition CDK5 MEK Cancer

Synthetic Tractability via Established Diversity-Oriented Synthesis Platform

A validated five-step diversity-oriented synthesis (DOS) platform has been demonstrated for the preparation of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, employing Suzuki–Miyaura arylation and parallel solution-phase amidation to generate libraries of up to 17 final products [1]. The target compound's unsubstituted benzyl group at N1 is synthetically accessible via this route using benzylamine as the primary amine input. This contrasts with more complex N1-substituted analogs requiring specialized amine building blocks, making the target compound a more cost-effective and scalable entry point for library synthesis and SAR exploration.

Diversity-oriented synthesis Parallel synthesis SAR expansion

Recommended Procurement and Application Scenarios for 1-Benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941910-86-7)


Kinase Inhibitor Lead Discovery Campaigns Requiring Novel IP Space

Given the class-level evidence that 6-oxo-1,6-dihydropyridine-3-carboxamides serve as validated kinase inhibitor scaffolds for CDK5 and MEK [1][2], the target compound's distinct N1-benzyl / 4-fluoro-3-nitrophenyl substitution pattern provides a novel chemical starting point outside the crowded 1,5-dimethyl-6-oxo-dihydropyridine patent landscape. Its favorable physicochemical profile (clogP 3.11, tPSA 90.38 Ų) [3] supports oral bioavailability optimization, making it suitable for hit-to-lead programs targeting oncology or neurodegenerative indications.

Antimicrobial SAR Expansion Using a Validated Chemotype

The established antimicrobial activity of the 6-oxo-pyridine-3-carboxamide scaffold, with lead compounds demonstrating equipotency to Ampicillin and Amphotericin B (MIC 1.95 µg/mL against A. fumigatus) [1], positions the target compound as a viable core for systematic SAR exploration. Its synthetic tractability via the diversity-oriented synthesis platform [4] enables rapid generation of analog libraries for broad-spectrum antibacterial and antifungal screening.

Chemical Probe Development Requiring Low Predicted Off-Target Liability

Computational SEA predictions indicate only a weak association with HDAC1 (P-value 26) and no predicted PARP-1 liability [2], in contrast to the simpler 6-oxo-dihydropyridine nudifloramide, which is a documented PARP-1 inhibitor . For target identification or pathway deconvolution studies where PARP-1 interference is undesirable, the target compound offers a more selective starting scaffold.

Library Synthesis and Combinatorial Chemistry Programs

The target compound's unsubstituted N1-benzyl group derives from low-cost, readily available benzylamine, reducing procurement costs and supply-chain complexity relative to analogs requiring specialty substituted benzylamines [4]. This economic advantage is particularly relevant for large-scale library production or academic screening centers operating under budget constraints.

Quote Request

Request a Quote for 1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.